CAS 898751-57-0 molecular weight and physical characteristics
CAS 898751-57-0 molecular weight and physical characteristics
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Dabrafenib (GSK2118436), a potent and selective inhibitor of BRAF kinases. This document is intended for professionals in research and drug development, offering in-depth information on its molecular characteristics, mechanism of action, and practical experimental insights.
Introduction
Dabrafenib, with the CAS Registry Number 898751-57-0, is a critical therapeutic agent in the field of oncology. It is primarily recognized for its efficacy in treating cancers harboring specific mutations in the B-Raf proto-oncogene, serine/threonine kinase (BRAF) gene, particularly the V600E mutation.[1][2] This mutation leads to constitutive activation of the BRAF protein, driving aberrant cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4][5] Dabrafenib functions as an ATP-competitive inhibitor, selectively targeting this mutated form of BRAF kinase.[1]
Initially approved as a monotherapy, the clinical utility of Dabrafenib has been significantly enhanced when used in combination with a MEK inhibitor, such as Trametinib. This combination approach provides a more complete blockade of the MAPK pathway, delaying the onset of resistance and improving patient outcomes.[4][6][7] This guide will delve into the fundamental properties of Dabrafenib, its mechanism of action, and provide established protocols for its use in a research setting.
Physicochemical Characteristics of Dabrafenib
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key characteristics of Dabrafenib and its commonly used mesylate salt are summarized below.
| Property | Value | Source(s) |
| CAS Registry Number | 898751-57-0 (alternative), 1195765-45-7 (primary) | [8][9][10] |
| Synonyms | GSK2118436, Tafinlar® | [10][11][12] |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ (Free Base) | [8][9] |
| Molecular Weight | 519.6 g/mol (Free Base) | [8][9] |
| Molecular Formula (Mesylate Salt) | C₂₃H₂₀F₃N₅O₂S₂ • CH₄O₃S | [13] |
| Molecular Weight (Mesylate Salt) | 615.68 g/mol | [13] |
| Appearance | White to slightly colored solid; Off-white powder | [12][13] |
| Melting Point | >234 °C (decomposition) | [14][15] |
| Solubility | Soluble in DMSO (at 30 mg/ml) and ethanol (at 1 mg/ml with slight warming).[8][9][10] Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[13] | [8][9][10][13] |
| pKa | 6.6, 2.2, -1.5 | [11][13] |
| LogP | 2.9 | [13] |
| Stability | The lyophilized powder is stable for 24 months when stored at -20°C.[8][9] Once in solution, it should be stored at -20°C and used within 3 months to prevent loss of potency.[8][9] Dabrafenib is sensitive to oxidative and photolytic degradation.[16] | [8][9][16] |
Mechanism of Action: Targeting the MAPK Pathway
Dabrafenib's therapeutic effect is derived from its specific inhibition of the constitutively active BRAF V600E mutant kinase.[1] In normal cellular signaling, the RAS-RAF-MEK-ERK (MAPK) pathway is tightly regulated. However, the BRAF V600E mutation leads to constant signaling through this pathway, promoting uncontrolled cell division and tumor growth.[3][4]
Dabrafenib competitively binds to the ATP-binding site of the mutant BRAF kinase, preventing its downstream signaling to MEK and subsequently ERK.[1] The inhibition of ERK phosphorylation is a key pharmacodynamic marker of Dabrafenib activity.
Below is a diagram illustrating the MAPK signaling pathway and the point of intervention by Dabrafenib.
Caption: MAPK signaling pathway and Dabrafenib's point of inhibition.
Experimental Protocols
The following protocols are foundational for the in vitro and in vivo evaluation of Dabrafenib.
In Vitro Cell Proliferation Assay
This assay determines the concentration-dependent inhibitory effect of Dabrafenib on the growth of cancer cell lines, particularly those harboring the BRAF V600E mutation.
Methodology:
-
Cell Culture: Culture BRAF V600E mutant cell lines (e.g., A375, SK-MEL-28) and BRAF wild-type cell lines (as a negative control) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density to ensure exponential growth during the assay period.
-
Compound Preparation: Prepare a stock solution of Dabrafenib in DMSO.[9] Perform serial dilutions to create a range of concentrations for testing.
-
Treatment: Treat the cells with the various concentrations of Dabrafenib. Include a vehicle control (DMSO) and a positive control (e.g., another known BRAF inhibitor) if desired.
-
Incubation: Incubate the plates for a period of 72 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as the WST-1 assay, which quantifies the number of metabolically active cells.[17]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell growth inhibition against the logarithm of the Dabrafenib concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for pERK Inhibition
This protocol assesses the pharmacodynamic effect of Dabrafenib by measuring the phosphorylation status of ERK, a downstream effector in the MAPK pathway.
Methodology:
-
Cell Treatment: Treat BRAF V600E mutant cells with Dabrafenib at a specific concentration (e.g., 1 µM) for a defined period (e.g., 24 hours).[9] Include an untreated control.
-
Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated MEK1/2 (Ser217/221) and total MEK1/2 as a loading control.[9]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the relative levels of pERK, normalized to total ERK, to assess the inhibitory effect of Dabrafenib.
In Vivo Tumor Xenograft Model
This experimental workflow evaluates the anti-tumor efficacy of Dabrafenib in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant BRAF V600E mutant human tumor cells (e.g., A375P) into immunocompromised mice.[18]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Dosing: Administer Dabrafenib orally to the treatment group at a specified dose and schedule (e.g., 30 mg/kg, once daily).[18] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Pharmacodynamic Analysis (Optional): At selected time points, tumors and blood can be harvested to measure pERK inhibition and Dabrafenib concentration, respectively.[18]
-
Endpoint and Data Analysis: Continue the study until a predefined endpoint (e.g., tumor volume reaches a certain size, or a specific duration of treatment). Analyze the data to compare tumor growth between the treated and control groups.
Sources
- 1. Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. biomarker.onclive.com [biomarker.onclive.com]
- 4. Dabrafenib: a new opportunity for the treatment of BRAF V600-positive melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Monographs: Dabrafenib and Trametinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
- 8. Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Dabrafenib Mesylate CAS#: 1195768-06-9 [m.chemicalbook.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dabrafenib and Trametinib prolong coagulation through the inhibition of tissue factor in BRAFv600e mutated melanoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
